2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
2-((5-Bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a 1-methylpyrazole moiety at the 4-position and a sulfonyl-linked 5-bromothiophene group at the 2-position. Crystallographic characterization of such compounds often employs SHELX software for refinement .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-20-9-13(8-19-20)15-11-21(10-12-4-2-3-5-14(12)15)25(22,23)17-7-6-16(18)24-17/h2-9,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAXSRXRNDYOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic synthesis. The process begins with the preparation of the bromothiophene derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the tetrahydroisoquinoline core through cyclization reactions. Common reagents used in these steps include brominating agents, sulfonyl chlorides, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The target compound’s 5-bromothiophene group distinguishes it from phenyl-halogenated analogs (e.g., 4-chlorophenyl in compound 4 ). Bromine’s larger atomic radius compared to chlorine or fluorine may enhance lipophilicity and influence π-π stacking in crystal packing.
Crystallographic Trends :
- Isostructural compounds (e.g., 4 and 5 ) exhibit similar triclinic packing with slight adjustments for halogen size, suggesting the target compound may adopt comparable lattice arrangements.
- SHELXL is consistently used for small-molecule refinement across analogs, ensuring high precision in bond-length and angle calculations .
Synthesis and Yield :
- High yields (>80%) are reported for halogenated thiazole derivatives (e.g., compound 4 ), suggesting efficient synthetic routes for brominated analogs. The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) or sulfonylation reactions.
Contradictions and Limitations
- highlights that halogen size (Cl vs. F) minimally affects molecular conformation but alters crystal packing. However, bromine’s larger size in the target compound may introduce more significant packing disruptions.
- The absence of direct biological data for the target compound limits functional comparisons; inferences are drawn solely from structural analogs.
Biological Activity
The compound 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 2034298-53-6) is a complex organic molecule with potential biological activities. Its structure features a sulfonyl group and a tetrahydroisoquinoline core, which are known to contribute to various pharmacological properties. This article explores the biological activity of this compound based on recent research findings.
The molecular formula of the compound is with a molecular weight of 438.4 g/mol. The presence of bromine and sulfur atoms in its structure suggests potential reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including those similar to the compound , exhibit significant antimicrobial properties . Specifically, pyrazoles have been shown to possess antibacterial and antifungal activities. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of Salmonella typhi and Bacillus subtilis effectively .
Anticancer Activity
The compound's structural components suggest potential anticancer activity . Pyrazoles are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. A review highlighted that several pyrazole derivatives exhibit promising anticancer effects through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
Compounds containing the tetrahydroisoquinoline scaffold have been associated with anti-inflammatory effects . The sulfonamide moiety in the compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Synthesis and Characterization
A recent study synthesized various derivatives of thiophene-sulfonamide compounds, including those with pyrazole groups. Characterization techniques such as NMR and mass spectrometry confirmed their structures. The synthesized compounds were evaluated for their biological activities against different bacterial strains and showed promising results
Docking Studies
Molecular docking studies conducted on similar compounds indicated strong interactions with specific proteins involved in disease pathways. These studies suggested that the compound could effectively bind to target enzymes or receptors, enhancing its potential therapeutic applications
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
